molecular formula C16H11N5O6 B403650 (Z)-4-methyl-3-nitro-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide CAS No. 325989-34-2

(Z)-4-methyl-3-nitro-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide

Cat. No.: B403650
CAS No.: 325989-34-2
M. Wt: 369.29g/mol
InChI Key: MWXGYHQJHOOTKM-UHFFFAOYSA-N
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Description

(Z)-4-methyl-3-nitro-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a nitro group, an oxoindoline moiety, and a benzohydrazide structure. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-methyl-3-nitro-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide typically involves a multi-step reaction process. One common method includes the condensation reaction between 4-methyl-3-nitrobenzohydrazide and 5-nitro-2-oxoindoline-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-methyl-3-nitro-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and oxoindoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazides or indoline derivatives.

Scientific Research Applications

(Z)-4-methyl-3-nitro-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: Employed in the design of probes and tools for studying biological processes.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-nitrobenzohydrazide: Lacks the oxoindoline moiety but shares the benzohydrazide structure.

    5-nitro-2-oxoindoline-3-carbaldehyde: Contains the oxoindoline moiety but lacks the benzohydrazide structure.

    N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide: Similar structure but without the 4-methyl group.

Uniqueness

(Z)-4-methyl-3-nitro-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide is unique due to the combination of its structural features, including the presence of both nitro and oxoindoline groups, which contribute to its distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and scientific research.

Properties

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-4-methyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O6/c1-8-2-3-9(6-13(8)21(26)27)15(22)19-18-14-11-7-10(20(24)25)4-5-12(11)17-16(14)23/h2-7,17,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXGYHQJHOOTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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